molecular formula C9H13BrN2O2 B1523252 tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate CAS No. 1021919-24-3

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B1523252
CAS No.: 1021919-24-3
M. Wt: 261.12 g/mol
InChI Key: LRPOLTGTSAIHRO-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to conformational changes that alter enzyme activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux. The compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The distribution of the compound can affect its activity and function, influencing its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context and the specific biochemical pathways involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

4-bromo-3-methyl-1H-pyrazole+tert-butyl chloroformatetriethylaminetert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate\text{4-bromo-3-methyl-1H-pyrazole} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 4-bromo-3-methyl-1H-pyrazole+tert-butyl chloroformatetriethylamine​tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-methyl-1H-pyrazole-1-carboxylate.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Reduction Reactions: The major product is 3-methyl-1H-pyrazole-1-carboxylate.

    Oxidation Reactions: The major product is 4-bromo-3-methyl-1H-pyrazole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and tert-butyl ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
  • 4-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-3-methyl-1H-pyrazole

Uniqueness

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is unique due to the presence of both a tert-butyl ester group and a bromine atom on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-bromo-3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPOLTGTSAIHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682067
Record name tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021919-24-3
Record name 1,1-Dimethylethyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021919-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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